molecular formula C22H26N4OS B13351670 2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B13351670
M. Wt: 394.5 g/mol
InChI Key: ZJTNSYUZTRNFLE-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions. This step forms the core triazole structure.

    Substitution Reactions: The introduction of the azepan-1-ylmethyl group and the 4-methoxyphenyl group can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a suitable base and a solvent such as dimethylformamide or tetrahydrofuran.

    Final Assembly: The final compound is assembled by coupling the substituted triazole with the phenyl group through a condensation reaction. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azepan-1-ylmethyl group or the methoxy group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-one
  • 1-(azepan-1-yl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one

Comparison

Compared to similar compounds, 2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the azepan-1-ylmethyl group and the methoxyphenyl group further enhances its potential for diverse chemical reactions and biological activities.

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C22H26N4OS/c1-27-20-13-11-18(12-14-20)21-23-25(17-24-15-7-2-3-8-16-24)22(28)26(21)19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3

InChI Key

ZJTNSYUZTRNFLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCCCCC4

Origin of Product

United States

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